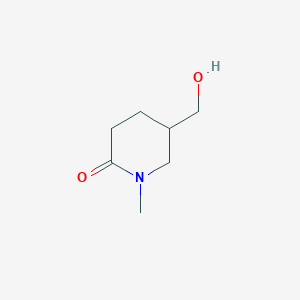

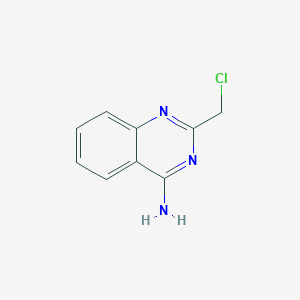

![molecular formula C7H11ClN2O2S2 B2512215 4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonamide hydrochloride CAS No. 1989671-89-7](/img/structure/B2512215.png)

4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonamide hydrochloride" is a derivative of thienopyridine, a class of compounds known for their diverse pharmacological activities. Thienopyridines are heterocyclic compounds containing a thiophene ring fused to a pyridine ring. Sulfonamide derivatives of thienopyridines, such as the ones mentioned in the provided papers, have been studied for their potential as ocular hypotensive agents and antimicrobial agents .

Synthesis Analysis

The synthesis of thienopyridine sulfonamide derivatives involves various chemical reactions to introduce different substituents that can enhance the compound's pharmacological properties. For instance, the paper titled "New isomeric classes of topically active ocular hypotensive carbonic anhydrase inhibitors" describes the preparation of thieno[2,3-b]thiophene-2-sulfonamides with varied 5-substituents to optimize inhibitory potency against carbonic anhydrase and water solubility . Another paper discusses the synthesis of sulfonamide derivatives by reacting thioxo-triazolo-pyridine and pyrimidine thiol derivatives with chloromethylated heterocycles .

Molecular Structure Analysis

The molecular structure of thienopyridine sulfonamides is characterized by the presence of a sulfonamide group attached to the thienopyridine core. The structural variations and substituents on the thienopyridine scaffold can significantly influence the compound's biological activity and physicochemical properties. For example, the supramolecular structures of three isomeric 4-(methylphenylamino)pyridine-3-sulfonamides differ in their hydrogen-bonding arrangements, which can affect their solubility and stability .

Chemical Reactions Analysis

Thienopyridine sulfonamides can undergo various chemical reactions, including nitration, reduction, and substitution, to yield different derivatives with potential pharmacological applications. The paper "Chemistry of thienopyridines. VIII." describes the conversion of thieno[2,3-b]pyridine to its N-oxide, followed by nitration and reduction to produce amino derivatives. These derivatives can further react with acetyl chloride or aromatic aldehydes to yield chloro derivatives and Schiff's bases, respectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyridine sulfonamides, such as solubility, pKa, and pigment binding affinity, are crucial for their efficacy as drugs. The paper on ocular hypotensive carbonic anhydrase inhibitors highlights the importance of optimizing these properties for the best compound . The antimicrobial activity of the synthesized sulfonamide derivatives also depends on their structural features and physicochemical properties .

科学的研究の応用

Antitumor and Antibacterial Agents

A study by Hafez et al. (2017) synthesized a series of carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides as key intermediates for further synthesis of derivatives with antitumor and antibacterial activities. These compounds were evaluated in vitro against human tumor cell lines (liver, colon, and lung cancer) and showed significant activity, with some compounds exhibiting higher activity than the standard drug doxorubicin. Additionally, antibacterial activity was tested, showing high activity against both Gram-positive and Gram-negative bacteria (Hafez, Alsalamah, & El-Gazzar, 2017).

Safety and Hazards

The safety information available indicates that this compound has some hazards associated with it. The GHS pictograms indicate a signal word of "Warning" . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

特性

IUPAC Name |

4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S2.ClH/c8-13(10,11)7-3-5-4-9-2-1-6(5)12-7;/h3,9H,1-2,4H2,(H2,8,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVJUEASNWDYXSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1SC(=C2)S(=O)(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2512136.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide](/img/structure/B2512139.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2512140.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-benzamidoacetate](/img/structure/B2512148.png)

![1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea](/img/structure/B2512151.png)

![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2512152.png)

![(2E)-N-(4-ethylanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B2512155.png)